2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol
Description
Properties
IUPAC Name |
2-(2-hydroxy-2-phenylethyl)cycloheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c16-14-10-6-2-5-9-13(14)11-15(17)12-7-3-1-4-8-12/h1,3-4,7-8,13-17H,2,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLVZTAZTYJEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)O)CC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Hydroxyalkylation of Cycloheptanone
Reaction: Cycloheptanone reacts with phenylethyl alcohol or phenylacetaldehyde derivatives under acidic or basic catalysis to form the target compound.
Catalysts: Commonly used catalysts include sulfuric acid (acidic conditions) or sodium hydroxide (basic conditions) to promote nucleophilic addition and ring functionalization.
Solvents: Ethanol or methanol are preferred solvents, providing good solubility and reaction medium stability.
Temperature: Moderate temperatures ranging from 50°C to 100°C optimize reaction rates while minimizing side reactions.
Mechanism: The reaction proceeds via nucleophilic attack of the phenylethyl moiety on the carbonyl carbon of cycloheptanone, followed by reduction or rearrangement to yield the diol structure.
Grignard Reaction Approach
Reaction: Preparation of a phenylethylmagnesium bromide or chloride Grignard reagent, which is then reacted with cycloheptanone to form the corresponding tertiary alcohol intermediate.
Reaction Conditions: Anhydrous ether solvents (e.g., diethyl ether or tetrahydrofuran), inert atmosphere (nitrogen or argon), and low temperatures (0–25°C) to control reactivity.
Advantages: High regioselectivity and yield, with the ability to introduce the phenylethyl group directly onto the cycloheptanone ring.
Post-Reaction: The intermediate is then subjected to hydrolysis and purification to isolate the diol compound.
Reductive Alkylation
Reaction: Reductive alkylation of cycloheptanone with phenylacetaldehyde or phenylethyl derivatives in the presence of reducing agents like sodium borohydride or catalytic hydrogenation.
Catalysts: Palladium chloride (PdCl₂) or magnesium acetate (Mg(OAc)₂) are effective catalysts.
Solvents: Hexane or ethanol are commonly used.
Temperature: Controlled between 20–40°C to optimize selectivity.
Outcome: Formation of the hydroxyalkylated cycloheptanol compound with high purity.
Continuous Flow Synthesis (Industrial Scale)
Method: Continuous flow reactors allow precise control over temperature, mixing, and reaction time, improving yield and purity.
Advantages: Scalability, reproducibility, and reduced reaction times compared to batch processes.
Typical Conditions: Similar catalysts and solvents as batch synthesis, but optimized for flow parameters.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Catalyst | Sulfuric acid, sodium hydroxide, PdCl₂, Mg(OAc)₂ | Acidic/basic catalysis or metal catalysis |
| Temperature | 20–100°C | Moderate temperatures to balance rate and selectivity |
| Solvent | Ethanol, methanol, hexane, diethyl ether, THF | Choice depends on reaction step and reagent solubility |
| Atmosphere | Inert (N₂ or Ar) for Grignard and sensitive steps | Prevents oxidation and moisture interference |
| Reaction Time | 1–24 hours | Dependent on method and scale |
Chemical Reactions Analysis
Oxidation and Reduction Steps
- Oxidation: The diol can be selectively oxidized using reagents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃) in sulfuric acid (Jones oxidation), or TEMPO/NaClO systems to yield ketone or carboxylic acid derivatives.
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ (aq) | Acidic, 25–40°C | Cycloheptanone derivative | 72–85 |
| CrO₃/H₂SO₄ | 0°C (Jones oxidation) | 2-(2-Keto-2-phenylethyl)cycloheptan-1-one | 68 |
| TEMPO/NaClO | pH 9, 20°C | Carboxylic acid derivatives | 55–60 |
- Reduction: Carbonyl derivatives can be reduced back to alcohols using sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| NaBH₄ | MeOH, 0–25°C | 2-(2-Hydroxyethyl)cycloheptan-1-ol | Selective for ketones |
| LiAlH₄ | THF, reflux | Fully reduced alkane derivatives | Requires anhydrous conditions |
| H₂/Pd-C | 50 psi, EtOAc | Saturated cycloheptane backbone | High diastereomeric purity (94%) |
Data Table: Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Hydroxyalkylation | Cycloheptanone, phenylethyl alcohol, acid/base catalyst, ethanol/methanol, 50–100°C | Simple setup, moderate conditions | Possible side reactions, moderate yield | 60–75 |
| Grignard Reaction | Phenylethylmagnesium bromide, cycloheptanone, ether solvent, inert atmosphere, 0–25°C | High regioselectivity, good yield | Sensitive to moisture, requires dry conditions | 70–85 |
| Reductive Alkylation | Cycloheptanone, phenylacetaldehyde, PdCl₂ or Mg(OAc)₂, hexane/ethanol, 20–40°C | High purity, scalable | Catalyst cost, requires optimization | 75–90 |
| Continuous Flow | Same as batch but in flow reactor | Scalable, reproducible | Requires specialized equipment | 85–95 |
Research Findings and Notes
The phenyl group introduces steric bulk and hydrophobic character, influencing reaction kinetics and product solubility.
Multi-step protection and deprotection of hydroxyl groups may be necessary in complex synthetic routes to avoid side reactions.
The cycloheptane ring provides conformational flexibility, which can be advantageous in regioselective functionalization.
Industrial methods favor continuous flow synthesis for improved control and yield.
Spectroscopic techniques such as NMR (¹H and ¹³C), IR, and X-ray crystallography are essential for structural confirmation during synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The primary and secondary hydroxyl groups undergo oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO<sub>4</sub> (aq) | Acidic, 25–40°C | Cycloheptanone derivative | 72–85% |
| CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Jones oxidation, 0°C | 2-(2-Keto-2-phenylethyl)cycloheptan-1-one | 68% |
| TEMPO/NaClO | Buffered pH 9, 20°C | Carboxylic acid derivatives | 55–60% |
The secondary alcohol oxidizes preferentially due to steric accessibility, forming ketones as major products.
Reduction Reactions
While the compound itself is an alcohol, its carbonyl derivatives can be reduced:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| NaBH<sub>4</sub> | MeOH, 0°C → 25°C | 2-(2-Hydroxyethyl)cycloheptan-1-ol | Selective for ketone groups |
| LiAlH<sub>4</sub> | THF, reflux | Fully reduced alkane derivatives | Requires anhydrous conditions |
| H<sub>2</sub>/Pd-C | 50 psi, EtOAc | Saturated cycloheptane backbone | 94% diastereomeric purity |
Reductive cleavage of the phenylethyl group has not been observed under standard conditions.
Substitution Reactions
The hydroxyl groups participate in nucleophilic substitutions:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| SOCl<sub>2</sub> | Pyridine, 60°C | Chloro derivatives | SN2 with inversion |
| PBr<sub>3</sub> | Et<sub>2</sub>O, −10°C | Bromo derivatives | 88% regioselectivity |
| Ac<sub>2</sub>O/H<sup>+</sup> | Reflux, 2 h | Acetylated esters | Kinetic control favored |
The secondary hydroxyl group reacts faster than the primary due to transition-state stabilization.
Elimination Reactions
Acid-catalyzed dehydration produces alkenes:
| Acid Catalyst | Temperature | Major Product | Byproducts |
|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub> (conc.) | 120°C | Cycloheptene derivatives | Di-alkenes (≤15%) |
| POCl<sub>3</sub>/Py | 80°C | Exocyclic double bonds | Zaitsev orientation dominant |
The reaction follows Saytzeff’s rule, favoring more substituted alkenes.
Photochemical Reactivity
Under UV light (λ = 254 nm), the compound participates in [2+2] cycloadditions:
| Olefin Partner | Conditions | Product | d.r. |
|---|---|---|---|
| Ethylene | Cu(I) catalyst, THF | Bicyclo[3.2.0]heptane derivatives | 7.5:1 |
| Styrene | [NiBr<sub>2</sub>·diglyme], DMAc | Cross-cycloadducts | 89% trans |
The cycloheptane ring’s strain enhances reactivity in photocycloadditions, forming fused bicyclic systems .
Biological Interactions
The hydroxyl groups enable hydrogen bonding with biological targets:
| Target | Interaction | Observed Effect | Reference |
|---|---|---|---|
| Cytochrome P450 | Competitive inhibition | Reduced metabolic clearance | |
| Serum albumin | Hydrophobic binding | Increased plasma half-life |
These interactions underpin its investigation as a potential anti-inflammatory agent.
Stability Considerations
-
Thermal Stability : Decomposes above 200°C via retro-aldol pathways.
-
pH Sensitivity : Stable in pH 4–8; rapid degradation occurs under strongly acidic/basic conditions.
-
Light Sensitivity : Requires amber storage to prevent photodegradation.
Scientific Research Applications
Medicinal Chemistry
The compound has potential applications in drug development due to its structural properties that may influence pharmacodynamics. Interaction studies are crucial to understanding how it interacts with biological targets such as enzymes and receptors.
Key Features:
- Potential as a therapeutic agent.
- Investigated for anti-inflammatory and anticancer properties.
Organic Synthesis
Due to its unique structure, 2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol serves as a building block for synthesizing more complex molecules. Its synthesis can be achieved through various methods, including:
- Grignard Reactions
- Alkylation Techniques
These methods allow for flexibility in producing derivatives with specific functionalities.
Materials Science
The compound may find applications in developing advanced materials due to its unique properties. The hydroxyl group can enhance interactions with other materials, making it suitable for use in coatings or polymers.
Case Study 1: Anti-inflammatory Activity
Recent studies have indicated that compounds similar to 2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol exhibit significant anti-inflammatory properties. For example, derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammation pathways.
Findings:
- IC50 values comparable to established anti-inflammatory drugs.
Case Study 2: Anticancer Potential
Research has demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Results:
A specific derivative exhibited cytotoxicity at concentrations as low as 0.05 µM against breast cancer cell lines, indicating strong therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylethyl group can interact with hydrophobic regions of proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cycloheptanol Derivatives
2-Methylcycloheptan-1-ol (C₈H₁₆O)
- Structural Differences : The methyl substituent at position 2 replaces the hydroxyethylphenyl group in the target compound.
- Property Implications :
- Boiling Point : The target compound’s additional hydroxyl group and phenyl substituent increase molecular weight (C₁₅H₂₂O₂ vs. C₈H₁₆O), leading to higher boiling points due to enhanced hydrogen bonding and van der Waals interactions.
- Solubility : The phenyl group reduces water solubility compared to the purely aliphatic 2-Methylcycloheptan-1-ol .
3,4,5-Heptanetriol (C₇H₁₆O₃)
- Functional Group Comparison : While 3,4,5-Heptanetriol is a linear triol, the target compound is a cyclic diol.
Phenyl-Substituted Alcohols
5,6-Diphenylheptan-2-ol (C₁₉H₂₂O)
- Aromaticity : The diphenyl structure enhances hydrophobicity compared to the target compound’s single phenyl group.
- Steric Effects : Bulky phenyl substituents in 5,6-Diphenylheptan-2-ol hinder nucleophilic attack at the hydroxyl group, whereas the target compound’s cycloheptane ring may offer conformational flexibility to mitigate steric strain .
Cyclohexanol Analogs
2-<(Trimethylsilyl)methyl>-2-cyclohexen-1-ol (C₁₀H₂₀OSi)
- Ring Size and Substituents : The cyclohexene ring reduces strain compared to the target’s cycloheptane, while the trimethylsilyl group introduces steric shielding and silicon-mediated stability.
- Synthetic Yield : The reported 91% yield for this compound contrasts with the likely lower yield for the target due to its complex diol and phenyl group synthesis .
Data Table: Hypothetical Property Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted Boiling Point (°C) | Water Solubility (g/L) |
|---|---|---|---|---|
| 2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol | C₁₅H₂₂O₂ | 246.34 | 290–310 | <1.0 |
| 2-Methylcycloheptan-1-ol | C₈H₁₆O | 128.21 | 190–200 | ~10.0 |
| 5,6-Diphenylheptan-2-ol | C₁₉H₂₂O | 266.38 | 320–340 | <0.5 |
| 3,4,5-Heptanetriol | C₇H₁₆O₃ | 164.20 | 250–270 | >100.0 |
Key Research Findings
- Hydrogen Bonding : Intramolecular hydrogen bonding in the target compound may explain its lower water solubility compared to linear triols like 3,4,5-Heptanetriol .
- Steric and Electronic Effects : The phenyl group’s electron-withdrawing nature could deactivate the hydroxyl groups, reducing acidity compared to aliphatic alcohols .
- Synthetic Challenges: The synthesis of the target compound likely requires multi-step protection/deprotection strategies for the hydroxyl groups, contrasting with simpler cycloheptanol derivatives .
Biological Activity
2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol, a compound featuring a cycloheptane ring with a hydroxyphenyl substituent, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol is . The structure consists of a cycloheptane ring substituted with a hydroxyl group and a phenylethyl moiety, which contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
Studies indicate that 2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
2. Antioxidant Activity
Research has suggested that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
3. Modulation of Cell Signaling
The compound may influence cell signaling pathways, particularly those related to apoptosis and cell proliferation. This modulation is significant in cancer research, where controlling cell growth is essential.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol. The following table summarizes its effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 12 | Induction of apoptosis |
| MCF-7 | 15 | Cell cycle arrest |
| A549 | 10 | Inhibition of proliferation |
These results indicate that the compound effectively reduces cell viability in cancerous cells through mechanisms such as apoptosis induction and cell cycle disruption.
Antioxidant Activity
The antioxidant capacity was evaluated using the DPPH radical scavenging assay, revealing an IC50 value of approximately 25 µM, indicating moderate antioxidant activity compared to standard antioxidants such as ascorbic acid.
Case Studies
Several case studies have investigated the effects of 2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol on human health:
Case Study 1: Cancer Treatment
In vitro studies demonstrated that treatment with this compound resulted in significant reduction in viability across various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that it could significantly reduce neuronal cell death in models of neurodegeneration.
Pharmacokinetics and Metabolism
Preliminary pharmacokinetic studies suggest that 2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol has favorable absorption characteristics and is primarily metabolized by cytochrome P450 enzymes. Its metabolites may also exhibit biological activity, contributing to the overall therapeutic effects.
Q & A
Basic: What are the recommended synthetic routes for 2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol, and what reaction conditions optimize yield?
Answer:
Synthesis typically involves Grignard reactions or reductive alkylation of cycloheptanone derivatives. For example:
- Catalytic hydrogenation of precursor ketones using palladium chloride (PdCl₂) or magnesium acetate (Mg(OAc)₂) as catalysts in hexane or ethanol solvents .
- Regioselective hydroxyalkylation under controlled pH (neutral to mildly acidic) to minimize side reactions.
Key parameters : Maintain temperatures between 20–40°C, inert atmosphere (N₂/Ar), and stoichiometric excess of phenylacetylene for optimal cyclization .
Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?
Answer:
- NMR (¹H/¹³C) : Identify hydroxy groups (δ 1.8–2.2 ppm for cycloheptanol protons) and phenyl resonances (δ 7.2–7.4 ppm) .
- X-ray crystallography : Resolve stereochemistry, as demonstrated in analogous cycloheptanol derivatives (e.g., bond angles: 109.5° for tetrahedral carbons) .
- IR spectroscopy : Confirm hydroxyl stretches (3200–3600 cm⁻¹) and phenyl C=C vibrations (1450–1600 cm⁻¹).
Intermediate: How can researchers resolve contradictions in spectral data during characterization?
Answer:
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations via Gaussian or ORCA).
- Dynamic NMR : Assess conformational flexibility causing signal splitting. For example, chair-boat transitions in cycloheptanol rings may lead to averaged signals .
- Isotopic labeling : Use deuterated solvents to eliminate exchange broadening in hydroxy proton signals.
Intermediate: What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
Answer:
- Receptor-binding assays : Screen for β-adrenergic receptor affinity, as structurally similar hydroxy-phenylethyl derivatives (e.g., milveterol) show activity in asthma models .
- Cytotoxicity profiling : Use MTT assays on human bronchial epithelial cells (BEAS-2B) to assess safety margins.
- Enzyme inhibition studies : Test cyclooxygenase (COX) or lipoxygenase inhibition to explore anti-inflammatory potential.
Advanced: How can computational modeling predict the compound’s metabolic stability?
Answer:
- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate hepatic clearance, cytochrome P450 interactions, and plasma protein binding.
- Molecular docking : Simulate interactions with CYP3A4/2D6 isoforms to identify metabolic hotspots (e.g., hydroxyl groups prone to glucuronidation) .
- QM/MM simulations : Model transition states for hydroxylation pathways, referencing PubChem’s physicochemical data (logP, pKa) .
Advanced: What safety protocols are critical for handling this compound in lab settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (pH-neutral soap for decontamination) .
- Ventilation : Use fume hoods with ≥100 fpm airflow to limit inhalation exposure (TLV: 50 ppm recommended) .
- Spill management : Absorb leaks with inert materials (vermiculite) and dispose as hazardous waste .
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
- Thermal stability : Store at 2–8°C in amber vials; degradation >40°C leads to ketone formation via retro-aldol reactions.
- Light sensitivity : UV-Vis studies show >90% integrity after 30 days in dark vs. 65% under UV light .
- Humidity control : Silica gel desiccants prevent hygroscopic degradation (critical for hydroxy groups).
Advanced: What strategies address stereochemical challenges in synthesizing enantiopure forms?
Answer:
- Chiral catalysts : Use Jacobsen’s Mn-salen complexes for asymmetric epoxidation of precursor alkenes.
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
- Crystallization-induced asymmetric transformation (CIAT) : Enhance enantiomeric excess (ee >98%) via seeded crystal growth .
Intermediate: How can solubility limitations in aqueous buffers be overcome for biological assays?
Answer:
- Co-solvents : Use 5–10% DMSO or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- pH adjustment : Ionize hydroxy groups at pH 9–10 (borate buffer) to improve hydrophilicity.
- Nanoformulation : Encapsulate in liposomes (e.g., DSPC:Cholesterol, 70:30 ratio) for sustained release .
Advanced: What mechanistic insights explain regioselectivity issues in derivatization reactions?
Answer:
- Steric effects : Bulky phenyl groups hinder nucleophilic attack at C1-OH; prioritize C7-OH for acylation .
- Electronic effects : DFT calculations show higher electron density at C2-OH (Mulliken charge: −0.45 vs. −0.32 at C1-OH), favoring selective sulfonation .
- Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states for C7-O bond formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
